Cas no 2172077-87-9 (2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanoylmorpholin-3-yl}acetic acid)

2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanoylmorpholin-3-yl}acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanoylmorpholin-3-yl}acetic acid
- EN300-1561362
- 2172077-87-9
- 2-{4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanoyl]morpholin-3-yl}acetic acid
-
- インチ: 1S/C27H32N2O6/c1-27(2,14-24(30)29-11-12-34-15-18(29)13-25(31)32)17-28-26(33)35-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-10,18,23H,11-17H2,1-2H3,(H,28,33)(H,31,32)
- InChIKey: LGMCPOFBCHYWFY-UHFFFAOYSA-N
- SMILES: O1CCN(C(CC(C)(C)CNC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)C(CC(=O)O)C1
計算された属性
- 精确分子量: 480.22603674g/mol
- 同位素质量: 480.22603674g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 35
- 回転可能化学結合数: 9
- 複雑さ: 749
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.9
- トポロジー分子極性表面積: 105Ų
2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanoylmorpholin-3-yl}acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1561362-0.5g |
2-{4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanoyl]morpholin-3-yl}acetic acid |
2172077-87-9 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1561362-10.0g |
2-{4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanoyl]morpholin-3-yl}acetic acid |
2172077-87-9 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1561362-2500mg |
2-{4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanoyl]morpholin-3-yl}acetic acid |
2172077-87-9 | 2500mg |
$6602.0 | 2023-09-25 | ||
Enamine | EN300-1561362-250mg |
2-{4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanoyl]morpholin-3-yl}acetic acid |
2172077-87-9 | 250mg |
$3099.0 | 2023-09-25 | ||
Enamine | EN300-1561362-0.25g |
2-{4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanoyl]morpholin-3-yl}acetic acid |
2172077-87-9 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1561362-0.05g |
2-{4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanoyl]morpholin-3-yl}acetic acid |
2172077-87-9 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1561362-1.0g |
2-{4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanoyl]morpholin-3-yl}acetic acid |
2172077-87-9 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1561362-2.5g |
2-{4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanoyl]morpholin-3-yl}acetic acid |
2172077-87-9 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1561362-100mg |
2-{4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanoyl]morpholin-3-yl}acetic acid |
2172077-87-9 | 100mg |
$2963.0 | 2023-09-25 | ||
Enamine | EN300-1561362-10000mg |
2-{4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanoyl]morpholin-3-yl}acetic acid |
2172077-87-9 | 10000mg |
$14487.0 | 2023-09-25 |
2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanoylmorpholin-3-yl}acetic acid 関連文献
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
-
Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanoylmorpholin-3-yl}acetic acidに関する追加情報
Professional Introduction to Compound with CAS No. 2172077-87-9 and Product Name: 2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanoylmorpholin-3-yl}acetic acid
The compound with the CAS number 2172077-87-9 and the product name 2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanoylmorpholin-3-yl}acetic acid represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its complex molecular structure, has garnered attention for its potential applications in drug development and medicinal chemistry. The intricate architecture of this molecule, featuring a combination of fluorene, morpholine, and amino acid derivatives, positions it as a promising candidate for further exploration in therapeutic interventions.
Recent research in the domain of bioactive molecules has highlighted the importance of heterocyclic compounds in the design of novel pharmaceutical agents. The presence of the fluorene moiety in this compound contributes to its unique physicochemical properties, which are often exploited in the development of bioavailable and stable drug candidates. Fluorene derivatives are known for their excellent photophysical properties, making them valuable in both medicinal applications and materials science. The incorporation of a methoxycarbonyl group further enhances the reactivity and stability of the molecule, facilitating its role as a building block in synthetic chemistry.
The morpholine ring in the molecular structure adds another layer of complexity, contributing to the compound's solubility and bioavailability. Morpholine derivatives are widely recognized for their pharmacological activity across various therapeutic areas, including antiviral, antibacterial, and anti-inflammatory applications. The combination of these structural features makes this compound a versatile scaffold for medicinal chemists aiming to develop next-generation therapeutics.
In the context of current pharmaceutical research, there is a growing interest in molecules that exhibit dual functionality or modulate multiple biological pathways simultaneously. The amino acid derivative component of this compound plays a crucial role in its potential biological activity. Amino acids are fundamental to life processes and are often employed as pharmacophores due to their ability to interact with biological targets such as enzymes and receptors. The specific arrangement of atoms within this moiety influences the compound's binding affinity and selectivity, which are critical factors in drug design.
One of the most compelling aspects of this compound is its potential application in the treatment of neurological disorders. Preliminary studies have suggested that molecules with similar structural motifs may interact with neurotransmitter systems, offering a novel approach to managing conditions such as depression, anxiety, and neurodegenerative diseases. The acetic acid side chain at one end of the molecule provides a polar moiety that enhances solubility while allowing for further functionalization through chemical modifications.
The synthesis of this compound represents a testament to the progress made in synthetic organic chemistry over recent decades. The ability to construct such complex molecules with high precision underscores the advancements in catalytic methods and purification techniques. These methodologies are essential not only for producing compounds like this one but also for ensuring their purity and consistency, which are non-negotiable requirements for pharmaceutical applications.
From an industrial perspective, scaling up the production of this compound presents both challenges and opportunities. Efficient synthetic routes must be developed to ensure cost-effectiveness while maintaining high yields and minimal environmental impact. Green chemistry principles are increasingly being integrated into drug development processes, emphasizing sustainable practices that reduce waste and hazardous byproducts. The implementation of such strategies will be crucial as pharmaceutical companies strive to meet global demand for innovative therapies.
The regulatory landscape also plays a significant role in determining how quickly such compounds can transition from laboratory research to clinical use. Compliance with guidelines set forth by agencies such as the FDA and EMA is essential for ensuring safety and efficacy before human trials can commence. Collaborative efforts between academic researchers and industry professionals are necessary to navigate these regulatory pathways efficiently.
In conclusion, compounds like 2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanoylmorpholin-3-yl}acetic acid (CAS No. 2172077-87-9) exemplify the ingenuity and dedication that drives modern pharmaceutical research. Their complex structures offer untapped potential for therapeutic intervention across multiple disease areas. As scientists continue to unravel their mechanisms of action and optimize their synthetic pathways, these molecules hold promise not only for improving human health but also for advancing our understanding of medicinal chemistry itself.
2172077-87-9 (2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanoylmorpholin-3-yl}acetic acid) Related Products
- 1343642-79-4(3-(pentyloxy)propane-1-sulfonyl chloride)
- 1172055-94-5(1-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)methylurea)
- 2229082-25-9(2-(5-bromo-1H-indol-2-yl)cyclopropan-1-amine)
- 870527-54-1(4-chloro-2-(1H-pyrazole-5-carbonyl)aniline)
- 1153297-88-1(4-chloro-6-methyl-2-(4-phenylphenyl)pyrimidine)
- 1864739-96-7(3-(Azetidine-1-carbonyl)-5-bromopyridin-2-amine)
- 1291491-22-9(2-Methyl-4-(tetrahydro-furan-2-ylmethoxy)-benzofuran-6-carboxylic acid methyl ester)
- 1794752-91-2(5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid)
- 2470279-05-9((2S)-2-amino-3-methanesulfonylpropan-1-ol hydrochloride)
- 2229657-41-2(5-(furan-2-yl)-4-methylpent-4-en-2-ol)




